

An In-depth Technical Guide to the Mass Spectrum of Homovanillonitrile

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Compound of Interest

Compound Name: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

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This technical guide provides a detailed analysis of the expected mass spectrum of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile). Due to the absence of a publicly available experimental mass spectrum, this guide presents a deduced fragmentation pattern based on established principles of electron ionization mass spectrometry and analysis of structurally related compounds.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of homovanillonitrile. The relative abundances are estimated based on the predicted stability of the fragment ions.

m/z (Daltons)	Predicted Ion Structure	Proposed Fragmentation	Estimated Relative Abundance
163	$[\text{C}_9\text{H}_9\text{NO}_2]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)	Moderate
162	$[\text{C}_9\text{H}_8\text{NO}_2]^+$	Loss of a hydrogen atom from the benzylic position	Low
137	$[\text{C}_8\text{H}_7\text{NO}]^+\bullet$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, followed by rearrangement	Moderate to High
136	$[\text{C}_8\text{H}_6\text{NO}]^+$	Loss of a hydrogen atom from the m/z 137 fragment	Low
122	$[\text{C}_7\text{H}_6\text{O}_2]^+\bullet$	Benzylic cleavage with loss of the cyanomethyl radical ($\bullet\text{CH}_2\text{CN}$)	Low to Moderate
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Benzylic cleavage with loss of the nitrile group and rearrangement	High (Predicted Base Peak)
77	$[\text{C}_6\text{H}_5]^+$	Loss of the entire side chain	Moderate

Predicted Fragmentation Pathways

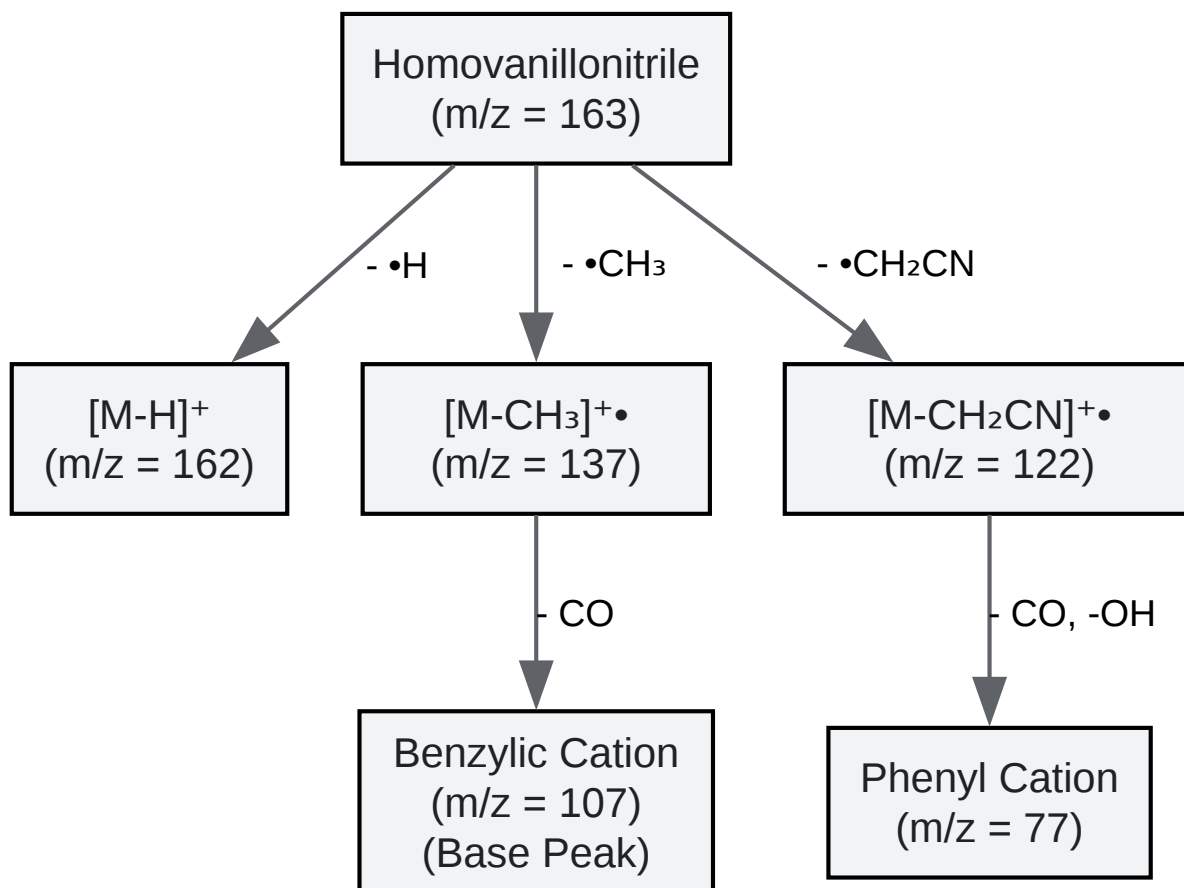
Under electron ionization (70 eV), homovanillonitrile is expected to undergo several key fragmentation reactions. The primary cleavage is anticipated to be the benzylic C-C bond, due to the stability of the resulting benzylic cation.

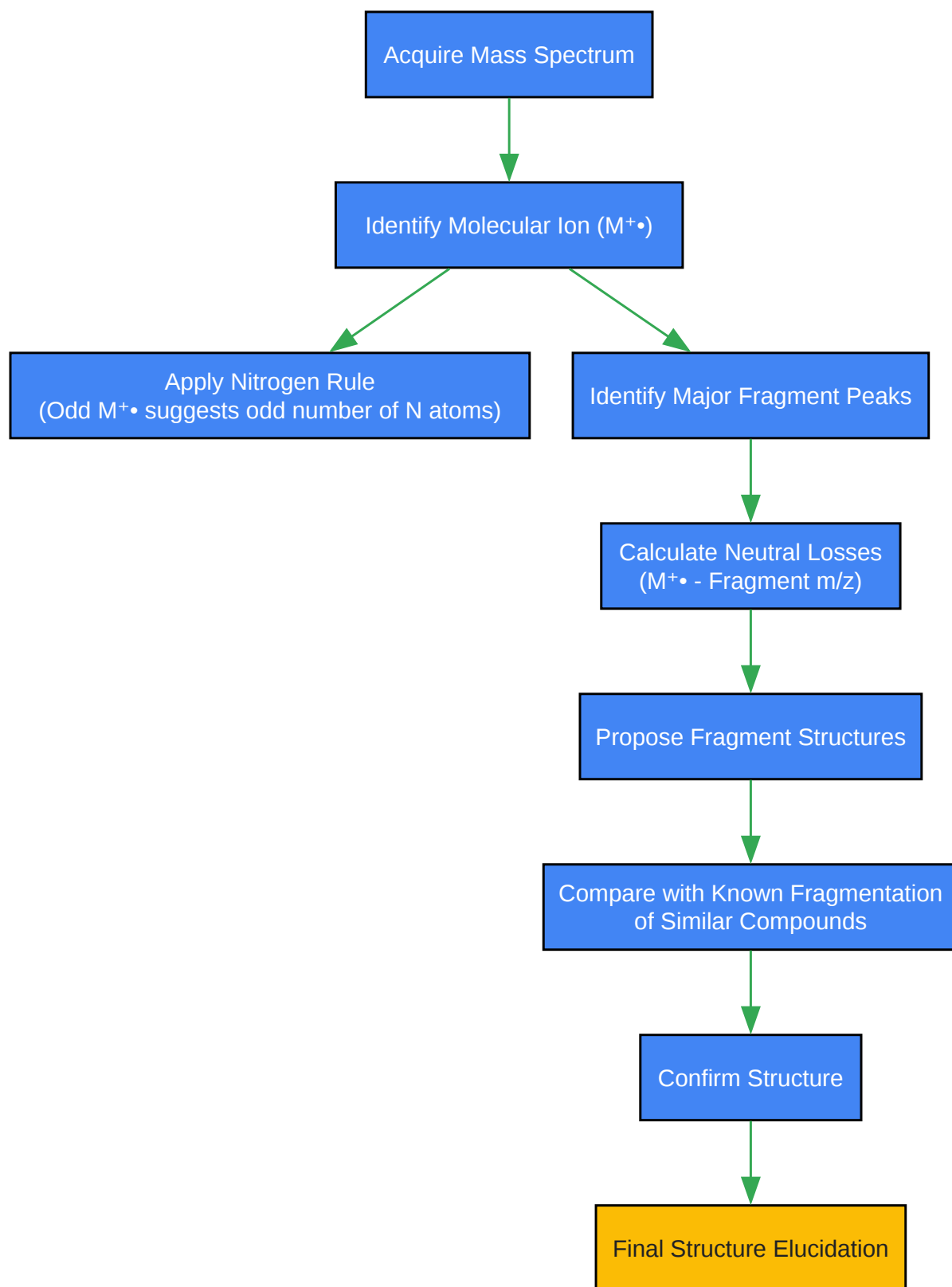
The molecular ion (m/z 163) is formed by the loss of an electron from the homovanillonitrile molecule. The most likely fragmentation pathways are:

- **Benzylic Cleavage:** The bond between the aromatic ring and the cyanomethyl group is prone to cleavage. This can result in two primary fragments. The most stable fragment, a substituted tropylium ion, is expected to be the base peak at m/z 107.
- **Loss of a Methyl Radical:** The methoxy group can lose a methyl radical ($\bullet\text{CH}_3$) to form a resonance-stabilized ion at m/z 137.
- **Loss of a Hydrogen Radical:** A hydrogen radical can be lost from the benzylic position to form an ion at m/z 162.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of homovanillonitrile.





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